(1-(Morpholin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride
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Overview
Description
(1-(Morpholin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride: is a synthetic organic compound that features a morpholine ring, a triazole ring, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Morpholin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Attachment of the Morpholine Group: The morpholine moiety can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the triazole ring is replaced by the morpholine group.
Introduction of the Methanol Group: The methanol group can be added via a reduction reaction, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the triazole or morpholine rings, potentially leading to hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or morpholine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Hydrogenated triazole or morpholine derivatives.
Substitution: Various substituted triazole or morpholine compounds.
Scientific Research Applications
Chemistry
In organic synthesis, (1-(Morpholin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride serves as a versatile building block for constructing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of heterocyclic compounds.
Biology
The compound’s structure suggests potential biological activity, particularly as a ligand for metal ions or as a scaffold for drug design. It may exhibit antimicrobial, antifungal, or anticancer properties, although specific biological activities would need to be confirmed through experimental studies.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a pharmacophore in drug development. Its triazole and morpholine rings are common motifs in many pharmaceuticals, suggesting it could be a candidate for further investigation in therapeutic applications.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (1-(Morpholin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The triazole ring could coordinate with metal ions, influencing biochemical pathways. The morpholine ring might enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (1-(Morpholin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol
- (1-(Morpholin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)ethanol
- (1-(Morpholin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)propanol
Uniqueness
Compared to similar compounds, (1-(Morpholin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the dihydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[1-(morpholin-2-ylmethyl)triazol-4-yl]methanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2.2ClH/c13-6-7-4-12(11-10-7)5-8-3-9-1-2-14-8;;/h4,8-9,13H,1-3,5-6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPKDHIJBCNSIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CN2C=C(N=N2)CO.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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